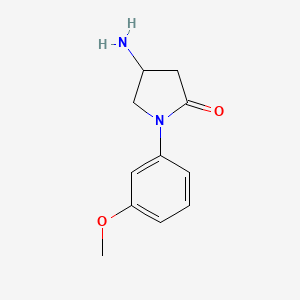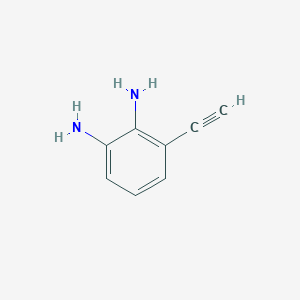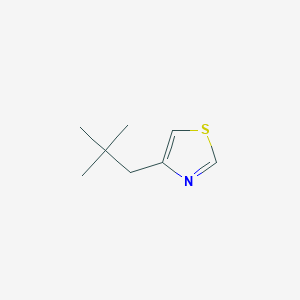
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one
説明
“4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one” is a chemical compound that belongs to the class of pyrrolidinones. It is a derivative of phenyl and contains an amino and a methoxy group . The compound has a molecular weight of 206.24 .
Molecular Structure Analysis
The molecular structure of “4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .
科学的研究の応用
Corrosion Inhibition
Pyridine derivatives, which share a structural resemblance to 4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one, have been studied for their corrosion inhibition properties. Specifically, compounds like 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile and related pyridine derivatives have demonstrated significant inhibition efficiency on steel corrosion in acidic environments. These compounds are noted for their adsorption and inhibitory effects, supported by various analytical techniques including electrochemical impedance spectroscopy, Tafel polarization, and scanning electron microscopy among others. The research underscores the potential of such compounds in protecting metals against corrosion, particularly in harsh chemical environments (Ansari, Quraishi, & Singh, 2015).
Metabolic Pathways and Drug-Drug Interaction Potential
A compound with structural similarity, (3R,4R)-4-Amino-1-((4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl)-3-piperidinol (BMS-690514), has been explored for its inhibitory effects on ErbB human epidermal growth factor receptors and vascular endothelial growth factor receptors. The study focused on the metabolic pathways, cytochrome P450 inhibition, and induction potential of BMS-690514, revealing insights into its pharmacokinetics and drug-drug interaction potential. This research highlights the importance of understanding the metabolic and interaction profiles of such compounds in the development of therapeutic agents (Hong et al., 2011).
Monoamine Oxidase Inactivation
4-(Aminomethyl)-1-aryl-2-pyrrolidinones, including derivatives with methoxyphenyl groups, have been identified as a new class of monoamine oxidase inactivators. This discovery opens up potential therapeutic applications, especially in the treatment of neurological disorders where monoamine oxidase inhibitors play a critical role. The synthesis and study of such compounds contribute to our understanding of enzyme inactivation mechanisms and the development of novel drugs (Ding & Silverman, 1992).
将来の方向性
Pyrrolidine compounds, including “4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one”, have significant potential in drug discovery due to their versatile scaffold. They can be used to design new compounds with different biological profiles . Future research could focus on exploring this potential further.
特性
IUPAC Name |
4-amino-1-(3-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(6-10)13-7-8(12)5-11(13)14/h2-4,6,8H,5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVNPJEFLWQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Methylimidazo[1,2-b]pyridazine](/img/structure/B1646735.png)




![1-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1646762.png)



